molecular formula C11H16O3 B2398849 (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol CAS No. 2248175-58-6

(2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol

Cat. No.: B2398849
CAS No.: 2248175-58-6
M. Wt: 196.246
InChI Key: JWDQDVXPTYJKEB-QMMMGPOBSA-N
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Description

(2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol: is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (2R)-2-(3,5-Dimethoxyphenyl)propan-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol under hydrogen gas pressure.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone, (2R)-2-(3,5-Dimethoxyphenyl)propan-1-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced further to form (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products:

    Oxidation: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-one.

    Reduction: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine.

    Substitution: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-chloride.

Scientific Research Applications

Chemistry: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of complex molecules.

Biology: In biological research, this compound can be used to study the effects of methoxy-substituted phenyl groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

    (2R)-2-(3,4-Dimethoxyphenyl)propan-1-ol: Similar structure but with methoxy groups at the 3 and 4 positions.

    (2R)-2-(3,5-Dimethoxyphenyl)ethanol: Similar structure but with a shorter ethyl chain instead of a propyl chain.

    (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol is unique due to the specific positioning of the methoxy groups on the phenyl ring and the presence of a hydroxyl group on the propyl chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R)-2-(3,5-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(7-12)9-4-10(13-2)6-11(5-9)14-3/h4-6,8,12H,7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDQDVXPTYJKEB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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